molecular formula C12H13NO4 B2638399 Methyl (2,2-di(furan-2-yl)ethyl)carbamate CAS No. 2319835-43-1

Methyl (2,2-di(furan-2-yl)ethyl)carbamate

Cat. No.: B2638399
CAS No.: 2319835-43-1
M. Wt: 235.239
InChI Key: BHOZRIQBFNNDCF-UHFFFAOYSA-N
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Description

Methyl (2,2-di(furan-2-yl)ethyl)carbamate is an organic compound characterized by the presence of two furan rings attached to an ethyl chain, which is further linked to a carbamate group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2,2-di(furan-2-yl)ethyl)carbamate typically involves the reaction of 2,2-di(furan-2-yl)ethanol with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,2-di(furan-2-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2,2-di(furan-2-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Furan-2,5-dicarboxylic acid

Uniqueness

Methyl (2,2-di(furan-2-yl)ethyl)carbamate is unique due to the presence of two furan rings, which confer distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

methyl N-[2,2-bis(furan-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-12(14)13-8-9(10-4-2-6-16-10)11-5-3-7-17-11/h2-7,9H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOZRIQBFNNDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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